molecular formula C37H74ClNO B1622169 N,N-Dioctadecylcarbamoyl chloride CAS No. 41319-54-4

N,N-Dioctadecylcarbamoyl chloride

Cat. No.: B1622169
CAS No.: 41319-54-4
M. Wt: 584.4 g/mol
InChI Key: GSTUJEWGYSLULH-UHFFFAOYSA-N
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Description

N,N-Dioctadecylcarbamoyl chloride is a useful research compound. Its molecular formula is C37H74ClNO and its molecular weight is 584.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Wound Dressings

N,N-Dioctadecylcarbamoyl chloride has been utilized in the development of hydrophobic wound dressings. A study demonstrated that cotton gauze treated with a 2% aqueous dispersion of this compound resulted in a hydrophobic material that effectively adsorbs bacteria and promotes healing by minimizing moisture loss from the wound site . The dressing's ability to absorb exudates while preventing bacterial growth makes it suitable for various clinical applications.

Drug Delivery Systems

The compound is also explored as a component in drug delivery systems, particularly for encapsulating hydrophobic drugs. Its surfactant properties enable the formation of liposomes that can enhance the solubility and bioavailability of poorly water-soluble drugs, such as fisetin and cisplatin, which are used in cancer therapy . The encapsulation process improves drug stability and targeted delivery to tumor sites.

Surface Modification

This compound is employed for modifying surfaces to enhance hydrophobicity. This modification is crucial in applications such as creating water-repellent coatings for textiles and other materials . The compound's ability to form self-assembled monolayers on various substrates allows for tailored surface properties.

Polymer Chemistry

In polymer chemistry, this compound serves as a precursor for synthesizing amphiphilic polymers. Its reaction with other monomers leads to the formation of copolymers that exhibit unique properties suitable for applications in drug delivery and tissue engineering .

Analytical Chemistry

This compound is utilized in chromatography, specifically in high-performance liquid chromatography (HPLC) systems, where it aids in the separation of various compounds due to its ability to interact with different analytes based on their hydrophobic characteristics . This application is crucial for analytical methods requiring precise separation and identification of complex mixtures.

Data Table: Summary of Applications

Application AreaSpecific Use CaseAdvantages
BiomedicalHydrophobic wound dressingsEffective bacterial adsorption
Drug delivery systems (liposomes)Enhanced solubility and bioavailability
Material ScienceSurface modification for textilesImproved water repellency
Synthesis of amphiphilic polymersTailored properties for specific applications
Analytical ChemistryHPLC separationPrecise interaction with analytes

Case Study 1: Wound Healing Efficacy

A study conducted on infected pig wounds treated with this compound-based dressings showed significant improvement in healing times compared to traditional treatments. The hydrophobic nature of the dressing minimized moisture loss while effectively adsorbing bacterial exudates, demonstrating its potential for clinical use .

Case Study 2: Liposomal Drug Delivery

Research involving the co-encapsulation of fisetin and cisplatin into liposomes highlighted the effectiveness of this compound as a stabilizing agent. The study reported improved therapeutic outcomes in glioblastoma models due to enhanced drug retention and targeted delivery capabilities .

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of N,N-dioctadecylcarbamoyl chloride yields the corresponding carbamic acid, though the reaction is slower compared to less hindered analogs due to reduced water solubility and steric effects.

Mechanism :

  • Sₙ1 Pathway : Ionization forms a carbamoyl cation intermediate, followed by nucleophilic attack by water.

    R₂NCOClR₂NCO++Cl(rate-determining step)\text{R₂NCOCl} \rightarrow \text{R₂NCO}^+ + \text{Cl}^- \quad \text{(rate-determining step)} R₂NCO++H₂OR₂NC(O)OH+H+\text{R₂NCO}^+ + \text{H₂O} \rightarrow \text{R₂NC(O)OH} + \text{H}^+

    For N,N-dialkylcarbamoyl chlorides, solvolysis in aqueous media typically follows this pathway, as evidenced by positive entropy of activation (+5.6 cal·mol⁻¹·K⁻¹ for dimethylcarbamoyl chloride) .

Kinetics :

  • The reaction rate is highly solvent-dependent. In low-ionizing solvents like benzene, bimolecular pathways (Sₙ2) may dominate, but steric hindrance in N,N-dioctadecyl derivatives likely suppresses this mechanism .

Reaction with Alcohols and Phenols

This compound reacts with alcohols (R'OH) or phenols (ArOH) to form carbamates, though reactivity is moderated by steric bulk.

General Reaction :

R₂NCOCl+R’OHbaseR₂NC(O)OR’+HCl\text{R₂NCOCl} + \text{R'OH} \xrightarrow{\text{base}} \text{R₂NC(O)OR'} + \text{HCl}

Key Observations :

  • Solvent Requirements : Reactions often require aprotic solvents (e.g., benzene, chloroform) to avoid competing hydrolysis .

  • Catalysis : Pyridine or tertiary amines are used to neutralize HCl, driving the reaction to completion .

  • Steric Effects : Long alkyl chains slow reaction rates compared to dimethylcarbamoyl chloride, which reacts readily at 25°C .

Reaction with Amines

Primary or secondary amines react with this compound to form substituted ureas.

General Reaction :

R₂NCOCl+R”NH₂R₂NC(O)NHR”+HCl\text{R₂NCOCl} + \text{R''NH₂} \rightarrow \text{R₂NC(O)NHR''} + \text{HCl}

Challenges :

  • Side Reactions : Excess phosgene or elevated temperatures may lead to urea decomposition or over-phosgenation, as observed in N,N-di-n-butylcarbamoyl chloride syntheses .

  • Solubility : Reactions may require high-boiling solvents (e.g., chlorobenzene) to dissolve the long-chain carbamoyl chloride .

Reaction with Thiols

Thiols (R'SH) displace the chloride to form thiolourethanes, though this reaction is less common due to the lower nucleophilicity of thiols compared to alcohols.

General Reaction :

R₂NCOCl+R’SHR₂NC(O)SR’+HCl\text{R₂NCOCl} + \text{R'SH} \rightarrow \text{R₂NC(O)SR'} + \text{HCl}

Applications :

  • Used in synthesizing sulfur-containing polymers or agrochemicals, though specific examples for the dioctadecyl variant are undocumented in literature .

Solvolysis in Organic Solvents

Kinetic studies of N,N-dialkylcarbamoyl chlorides reveal solvent-dependent mechanisms:

SolventMechanismRate Constant (25°C, L·mol⁻¹·s⁻¹)Notes
WaterSₙ1~10⁻⁴Dominant pathway for dialkyl derivatives .
BenzeneSₙ2~10⁻³Enhanced nucleophilic assistance .
MethanolMixed~10⁻⁴Competing ionization and nucleophilic pathways .

For this compound, solvolysis rates are expected to be slower due to reduced solvent accessibility to the electrophilic carbon.

Thermal Stability and Decomposition

  • Urea Formation : Self-condensation to tetraoctadecyl urea.

  • Phosgene Release : Decomposition at extreme temperatures (>300°C), as observed in industrial carbamoyl chloride processes .

Comparison with Smaller Analogs

Reaction ParameterN,N-Dimethylcarbamoyl ChlorideThis compound
Hydrolysis Rate (H₂O)1.0 × 10⁻³ L·mol⁻¹·s⁻¹ ~1.0 × 10⁻⁵ L·mol⁻¹·s⁻¹ (est.)
Alcohol ReactivityHighModerate (steric hindrance)
Solubility in BenzeneHighLow (requires heating)

Properties

CAS No.

41319-54-4

Molecular Formula

C37H74ClNO

Molecular Weight

584.4 g/mol

IUPAC Name

N,N-dioctadecylcarbamoyl chloride

InChI

InChI=1S/C37H74ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37(38)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

GSTUJEWGYSLULH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl

Key on ui other cas no.

41319-54-4

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

Distearyl carbamoyl chloride was prepared by charging 2.1 kg of toluene into a flask and then simultaneously adding 1.8kg of melted distearyl amine and 0.5 kg of phosgene under agitation at 55°-60°C. The temperature was then raised to 100°C. The reaction was carried out under slight vacuum and reflux. When the conversion was almost 100%, corresponding to a yield of about 1.8 kg distearyl carbamoyl chloride, toluene and phosgene were evaporated.
Quantity
1.8 kg
Type
reactant
Reaction Step One
Quantity
0.5 kg
Type
reactant
Reaction Step One
Quantity
2.1 kg
Type
solvent
Reaction Step Two

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